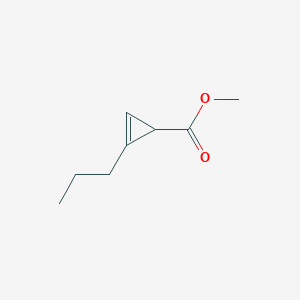
methyl 2-propylcycloprop-2-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-propylcycloprop-2-ene-1-carboxylate is an organic compound belonging to the class of cyclopropene carboxylates Cyclopropenes are known for their high ring-strain energy, making them highly reactive and useful in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-propylcycloprop-2-ene-1-carboxylate typically involves the reaction of acetylene with ethyl diazoacetate in the presence of a rhodium catalyst. This method is operationally simple and provides a high yield of the desired product . The reaction conditions include:
Temperature: Room temperature
Catalyst: Rhodium
Solvent: Tetrahydrofuran (THF)
Industrial Production Methods
The scalability of this method makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-propylcycloprop-2-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Wissenschaftliche Forschungsanwendungen
Methyl 2-propylcycloprop-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent due to its high reactivity and small size.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-propylcycloprop-2-ene-1-carboxylate involves its high ring-strain energy, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methylcyclopropane-1-carboxylate
- Methyl 1-phenylcyclopropane-1-carboxylate
- Methyl 1-cyclohexene-1-carboxylate
Uniqueness
Methyl 2-propylcycloprop-2-ene-1-carboxylate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other cyclopropene derivatives. Its high ring-strain energy and ability to participate in a wide range of chemical reactions make it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
methyl 2-propylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-3-4-6-5-7(6)8(9)10-2/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
MGEOIVSMHBUBCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
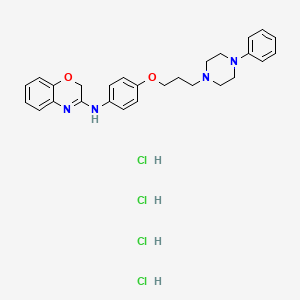
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)
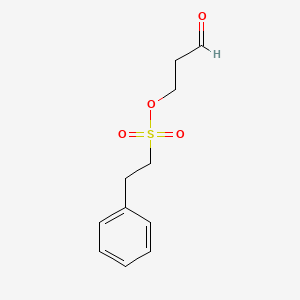
![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
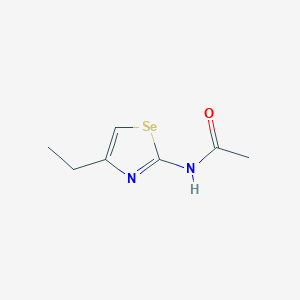

![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
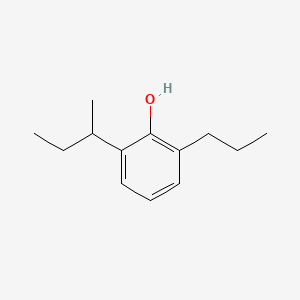
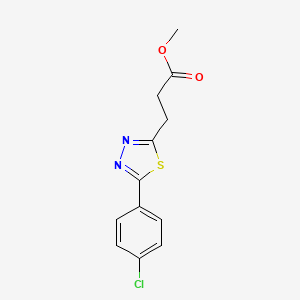
![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)

